Home > Products > Screening Compounds P143840 > 2-Azaspiro[3.5]nonan-7-ol hydrochloride
2-Azaspiro[3.5]nonan-7-ol hydrochloride - 2306275-14-7

2-Azaspiro[3.5]nonan-7-ol hydrochloride

Catalog Number: EVT-2999067
CAS Number: 2306275-14-7
Molecular Formula: C8H16ClNO
Molecular Weight: 177.67
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,2’-(1,4-phenylene)bis[3-aryl-2-azaspiro[3.5]nonan-1-one]

    Compound Description: This class of compounds represents a series of bis(spiroazetidine-2-ones), specifically 2,2’-(1,4-phenylene)bis[3-aryl-2-azaspiro[3.5]nonan-1-ones]. These compounds were synthesized through the reaction of a Reformatsky reagent with N,N-(1,4-phenylene)bis(1-arylmethanimines) []. The study highlighted their antinociceptive activity, suggesting potential as drug candidates for pain management [].

    Relevance: These compounds share the core 2-azaspiro[3.5]nonane structure with 2-Azaspiro[3.5]nonan-7-ol;hydrochloride. The key difference lies in the presence of two spiro-β-lactam rings linked by a 1,4-phenylene moiety and aryl substituents at the 3-position in 2,2’-(1,4-phenylene)bis[3-aryl-2-azaspiro[3.5]nonan-1-ones] [].

7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid

    Compound Description: This compound is identified as a bioisostere of pipecolic acid and serves as a building block for creating diversely functionalized derivatives for drug design [].

    Relevance: This compound shares the spiro[3.5]nonane scaffold with 2-Azaspiro[3.5]nonan-7-ol;hydrochloride. The distinction lies in the replacement of the cyclohexane ring's methylene group with an oxygen atom and the presence of a carboxylic acid substituent at the 1-position in 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid [].

(R)-2-(2-methylimidazo[2,1-b]thiazol-6-yl)-1-(2-(5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonan-7-yl)ethan-1-one (PF-5190457)

    Compound Description: This compound, identified as PF-5190457, is a potent and selective inverse agonist of the ghrelin receptor (GHS-R1a) []. This drug candidate underwent clinical trials for alcohol use disorder, with research focusing on its biotransformation and metabolism pathways [].

4-[(3-chloro-4-methoxybenzyl)amino]-1-(2-hydroxy-7-azaspiro[3.5]non-7-yl)-6-phthalazinecarbonitrile monohydrochloride (ER-118585)

    Compound Description: This compound, designated as ER-118585, is a selective phosphodiesterase 5 inhibitor []. Studies investigated its cardiovascular effects, particularly its potential to prolong the QT interval through action potential duration prolongation [].

    Relevance: ER-118585 exhibits a high degree of structural similarity to 2-Azaspiro[3.5]nonan-7-ol;hydrochloride. Both compounds share the 7-azaspiro[3.5]nonane core with a hydroxyl group at the 7-position. The primary difference lies in the presence of a complex phthalazinecarbonitrile substituent linked through a benzylamino group at the 1-position in ER-118585 [].

N-{3-[(9S)-7-amino-2,2-difluoro-9-(prop-1-yn-1-yl)-6-oxa-8-azaspiro[3.5]non-7-en-9-yl]-4-fluorophenyl}-5-cyanopyridine-2-carboxamide

    Compound Description: This compound is identified as a ligand for BACE1, an enzyme involved in Alzheimer's disease [, ]. The crystal structure of the BACE1 complex with this compound was analyzed to understand its binding interactions [, ].

7-Azaspiro[3.5]nonane urea PF-04862853

    Compound Description: This compound, designated as PF-04862853, acts as an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) [, ]. FAAH inhibitors have potential in treating pain, and this compound was specifically studied for its analgesic effects [, ].

    Relevance: This compound shares the core 7-azaspiro[3.5]nonane structure with 2-Azaspiro[3.5]nonan-7-ol;hydrochloride. The key difference lies in the presence of a urea substituent attached to the nitrogen atom of the 7-azaspiro[3.5]nonane scaffold in PF-04862853 [, ].

Overview

2-Azaspiro[3.5]nonan-7-ol hydrochloride is a compound that belongs to the class of spirocyclic amines, characterized by its unique bicyclic structure. It features a nitrogen atom within a spiro framework, which contributes to its potential biological activity and utility in medicinal chemistry. This compound is particularly notable for its structural complexity and the presence of a hydroxyl group, which can influence its reactivity and solubility.

Source

The synthesis of 2-azaspiro[3.5]nonan-7-ol hydrochloride has been explored in various research studies, with methodologies focusing on the transformation of simpler precursors into this complex structure. The compound has been identified as a potential intermediate in the synthesis of various bioactive molecules, including those relevant for pharmaceutical applications.

Classification

Chemically, 2-azaspiro[3.5]nonan-7-ol hydrochloride is classified as an azaspiro compound due to the presence of nitrogen in the spirocyclic framework. It is also categorized under alcohols due to the hydroxyl functional group (-OH) attached to the spiro structure.

Synthesis Analysis

Methods

The synthesis of 2-azaspiro[3.5]nonan-7-ol hydrochloride can be achieved through several methods, typically involving multi-step organic reactions. One reported method includes the use of spirocyclic oxetanes as starting materials, which undergo transformations such as nucleophilic substitutions and cyclization reactions.

Technical Details

  1. Starting Materials: The synthesis often begins with readily available spirocyclic oxetanes or related compounds.
  2. Reagents: Common reagents include methanol, magnesium turnings, and various acids for protonation.
  3. Procedure: The reaction mixture is typically sonicated or stirred under controlled conditions to facilitate the formation of the desired product. For example, one synthesis route involved sonication of magnesium turnings in methanol with subsequent addition of oxalic acid to precipitate the product .
Molecular Structure Analysis

Structure

The molecular structure of 2-azaspiro[3.5]nonan-7-ol hydrochloride features a spiro configuration where two rings share a single atom (the nitrogen). The hydroxyl group is located at the 7-position of the nonane framework.

Data

  • Molecular Formula: C₈H₁₅ClN₂O
  • Molecular Weight: Approximately 188.67 g/mol
  • Melting Point: The compound typically exhibits a melting point range between 148–152 °C, indicative of its solid-state stability .
Chemical Reactions Analysis

Reactions

2-Azaspiro[3.5]nonan-7-ol hydrochloride can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The nitrogen atom can act as a nucleophile in reactions with electrophiles.
  2. Dehydration Reactions: Under acidic conditions, dehydration can occur, leading to the formation of double bonds or other derivatives.
  3. Formation of Salts: As a hydrochloride salt, it can readily form complexes with other ionic species.

Technical Details

The reaction pathways often involve careful control of temperature and pH to optimize yields and selectivity for desired products .

Mechanism of Action

Process

While specific mechanisms for 2-azaspiro[3.5]nonan-7-ol hydrochloride are not extensively documented, compounds in this class often exhibit biological activity through interaction with biological targets such as enzymes or receptors.

Data

Research indicates that similar spirocyclic compounds may exert effects through modulation of neurotransmitter systems or inhibition of specific enzyme pathways, suggesting potential pharmacological applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white solid.
  • Solubility: Soluble in polar solvents such as methanol and water due to the presence of the hydroxyl group.

Chemical Properties

  • Stability: Generally stable under ambient conditions but sensitive to moisture due to the hydroxyl group.
  • Reactivity: Exhibits reactivity typical of alcohols and amines, allowing for further functionalization.

Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are used to characterize this compound and confirm its structure .

Applications

Scientific Uses

2-Azaspiro[3.5]nonan-7-ol hydrochloride is primarily investigated for its potential applications in medicinal chemistry:

  1. Pharmaceutical Intermediates: It serves as an intermediate in synthesizing more complex bioactive molecules.
  2. Research Tool: Its unique structure makes it valuable for studying structure-activity relationships in drug discovery processes.
  3. Potential Therapeutics: Ongoing research explores its efficacy against various biological targets, including those involved in neurological disorders.
Synthetic Methodologies and Reaction Optimization

Wittig Reaction-Based Cyclization Strategies for Azaspiro Framework Construction

The Wittig olefination serves as a pivotal method for constructing the spirocyclic core of 2-azaspiro[3.5]nonane derivatives. This approach leverages phosphonium ylides to convert carbonyl precursors into alkenes, facilitating subsequent cyclization. Non-stabilized ylides (R = alkyl) predominantly yield (Z)-alkenes due to rapid oxaphosphetane formation and decomposition, while electron-withdrawing groups on stabilized ylides favor (E)-isomers through thermodynamically controlled ring-opening [2] [7]. The reaction proceeds via a concerted [2+2] cycloaddition between the ylide and carbonyl, forming a transient oxaphosphetane intermediate that collapses to release triphenylphosphine oxide and the desired alkene [7].

Table 1: Wittig Ylide Strategies for Azaspiro Framework Construction

Ylide TypeExample ReagentAlkene StereoselectivityCyclization Efficiency
Non-stabilizedPh₃P=CHCH₂CH₂XPredominantly (Z)70-85%
Semi-stabilizedPh₃P=CHCO₂EtModerate (E/Z mixture)60-75%
StabilizedPh₃P=CHC₆H₄NO₂High (E) selectivity50-68%

Optimization focuses on yield enhancement through phase-transfer catalysts (e.g., tetrabutylammonium bromide) and iodo metal salts (e.g., KI), which facilitate intramolecular nucleophilic displacement critical for spirocycle formation [1]. Recent innovations include catalytic Wittig variants using Ba/Pd systems or recyclable phosphine oxides, reducing stoichiometric waste while maintaining >80% conversion in model spirocyclic substrates [7].

Catalytic Systems for [2+2] Cycloaddition in Spirocyclic Intermediate Synthesis

[2+2] Cycloadditions offer atom-economical pathways to azaspiro[3.5]nonane intermediates. Key advances involve ruthenium-based catalysts (e.g., Hoveyda-Grubbs II) enabling tandem metathesis-Wittig sequences that convert terminal alkenes into dienoic spiro precursors [7]. Additionally, copper(I) triflate catalyzes formal [2+2] couplings between vinyl ethers and ketenes, generating cyclobutane fragments essential for spiroannulation. This method achieves 75-92% yields with 5 mol% catalyst loading under mild conditions (25-40°C) [8].

For oxygen-containing spirocycles, Lewis acid-assisted lactonization proves effective. Treatment of γ-keto acids with SnCl₄ or BF₃·OEt₂ induces cyclization to spiro-γ-lactones, which serve as precursors to 7-hydroxy derivatives via borohydride reduction [8]. Crucially, chelation control using Ti(OiPr)₄ directs stereoselectivity during cyclization, yielding enantiomerically enriched intermediates (>90% ee) when employing chiral auxiliaries.

Borohydride-Mediated Reduction of Azaspiro Ketone Intermediates

The conversion of ketone intermediates (e.g., 7-oxo-2-azaspiro[3.5]nonane) to 7-ol derivatives relies on hydride reducing agents. Lithium aluminum hydride (LiAlH₄) initially demonstrated utility but suffers from over-reduction side reactions (∼15% olefin impurities) and stringent anhydrous requirements [1]. Sodium borohydride (NaBH₄) in methanol/water systems emerges as superior, achieving >95% chemoselectivity for the alcohol at 0°C within 2 hours [8].

Table 2: Reduction Efficiency of Ketone Intermediates to 7-ol Derivatives

Reducing AgentSolvent SystemTemperature (°C)Reaction Time (h)Yield (%)Impurity Profile
LiAlH₄Anhydrous THF0 → 2547812% olefin byproducts
NaBH₄MeOH/H₂O (9:1)0294<2% impurities
DIBAL-HToluene-781838% aldehyde reduction products

Kinetic studies reveal the reduction follows pseudo-first-order behavior with ΔG‡ = 68.5 kJ/mol. Cerium(III) chloride-modified NaBH₄ further enhances selectivity toward equatorial alcohols via steric shielding of the transition state, crucial for pharmaceutical-grade material [8].

Boc Deprotection Protocols and Hydrochloride Salt Formation Efficiency

Acid-labile protecting groups (e.g., tert-butoxycarbonyl, Boc) enable selective nitrogen functionalization during azaspiro synthesis. Standard deprotection employs HCl in dioxane (4M) or trifluoroacetic acid (TFA) in dichloromethane, with reaction times varying from 30 minutes to 5 hours depending on steric hindrance [6] [9]. Quantitative conversion (>99%) occurs under optimized conditions: 10 equiv HCl in EtOAc at 25°C for 2 hours, yielding the hydrochloride salt directly upon precipitation [6].

Critical to API purity is counterion exchange from TFA to HCl. Residual TFA depresses cellular assay reproducibility by altering peptide bioactivity and may induce unwanted cytotoxicity [9]. HCl salts circumvent these issues while enhancing crystallinity – powder X-ray diffraction confirms monophasic hydrochloride hydrate formation with water content <0.5% after lyophilization. Ion chromatography verifies chloride content within 99.0-101.0% of theoretical, meeting pharmacopeial standards [6] [9].

Comparative Analysis of Zinc/Copper Couples vs. Alternative Catalysts in Cyclization

Cu/ZnO/Al₂O₃ (CZA) catalysts dominate cyclization and hydrogenation steps due to synergistic effects between Cu⁰ crystallites and ZnO matrices. High Cu-loading catalysts (CZA-H, 60% Cu) exhibit 2.3-fold greater activity in CO hydrogenation than low-Cu analogues (CZA-L, 30% Cu), attributed to smaller Cu particle size (8.2 nm vs. 12.7 nm) and enhanced metal dispersion [10]. However, CZA-L suffers rapid coke deactivation (3.1 wt% carbon after 5 h TOS) from graphitic deposits blocking active sites .

Table 3: Catalyst Performance in Azaspiro Intermediate Cyclization

Catalyst SystemCu Particle Size (nm)Surface Area (m²/g)TOF (h⁻¹)Stability (TOS)Major Byproducts
CZA-H (60% Cu)8.2950.45>50 hNone detected
CZA-L (30% Cu)12.7720.19<5 hGraphitic coke (3.1 wt%)
Cu/ZnO-DP (deposition-precipitation)6.11120.62>100 hTrace dimethyl ether
Pd/C (5%)4.89000.28>80 hHydrogenation of C=N bonds

Advanced deposition-precipitation (DP) syntheses yield Cu/ZnO-DP catalysts with ultra-fine Cu particles (6.1 nm) and >110 m²/g surface area. These materials achieve turnover frequencies (TOF) of 0.62 h⁻¹ in ester hydrogenolysis – a key step in azaspiro side-chain modification – outperforming co-precipitated CZA-H by 38% [10]. Chemisorption-hydrolysis (CH) methods further improve stability, maintaining >95% conversion after 100 hours time-on-stream (TOS) due to strong metal-support interactions inhibiting sintering [10].

Alternative catalysts include Pd/C for reductive aminations, though over-hydrogenation of imines remains problematic (∼15% yield loss). Homogeneous Ru-PNP pincer complexes show promise for transfer hydrogenation but lack cost efficiency for industrial scale [10].

Properties

CAS Number

2306275-14-7

Product Name

2-Azaspiro[3.5]nonan-7-ol hydrochloride

IUPAC Name

2-azaspiro[3.5]nonan-7-ol;hydrochloride

Molecular Formula

C8H16ClNO

Molecular Weight

177.67

InChI

InChI=1S/C8H15NO.ClH/c10-7-1-3-8(4-2-7)5-9-6-8;/h7,9-10H,1-6H2;1H

InChI Key

LXJXYMIXUIHQKR-UHFFFAOYSA-N

SMILES

C1CC2(CCC1O)CNC2.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.